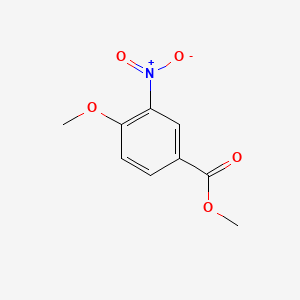

Methyl 4-methoxy-3-nitrobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methoxy-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-8-4-3-6(9(11)15-2)5-7(8)10(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZYMTBOKNSYEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345147 | |

| Record name | Methyl 4-methoxy-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40757-20-8 | |

| Record name | Methyl 4-methoxy-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 4-METHOXY-3-NITROBENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 4-methoxy-3-nitrobenzoate

Prepared by a Senior Application Scientist

This guide provides an in-depth overview of Methyl 4-methoxy-3-nitrobenzoate, a key chemical intermediate for professionals in research, development, and pharmaceutical sciences. We will explore its chemical identity, synthesis protocols, key applications, and safety considerations, offering field-proven insights into its practical use.

Core Chemical Identity

This compound is a substituted benzoate ester.[1] The strategic placement of a methoxy group and a nitro group on the aromatic ring makes it a versatile reagent in organic synthesis.[1][2] The nitro group, being a strong electron-withdrawing group, enhances the reactivity of the compound, making it a valuable precursor for the synthesis of various bioactive molecules and complex organic structures.[2]

| Identifier | Value | Source |

| CAS Number | 40757-20-8 | [2][3][4] |

| IUPAC Name | This compound | [5] |

| Synonyms | 4-Methoxy-3-nitrobenzoic Acid Methyl Ester, Methyl 3-Nitro-p-anisate | [2][3][4] |

| Molecular Formula | C9H9NO5 | [1][2] |

| Molecular Weight | 211.17 g/mol | [2][6] |

| InChIKey | ZUZYMTBOKNSYEB-UHFFFAOYSA-N | [6][7] |

Physicochemical Properties:

| Property | Value | Source |

| Appearance | White to pale yellow crystalline powder | [2][3] |

| Melting Point | 108-112 °C | [2][3] |

| Purity | >98.0% (GC) | [3] |

| Solubility | Soluble in various organic solvents | [2] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through the nitration of a precursor, Methyl 4-methoxybenzoate (also known as Methyl p-anisate). This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.

Causality in Experimental Design: The choice of nitrating agent and reaction conditions is critical for achieving high yield and purity. A mixture of nitric acid and sulfuric acid is commonly employed. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Temperature control is paramount; exothermic nitration reactions can lead to over-nitration or side-product formation if not properly managed.

Detailed Experimental Protocol (Illustrative):

A common laboratory-scale synthesis involves the nitration of a related compound, showcasing a typical procedure. For instance, the nitration of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate is performed by adding nitric acid dropwise to a solution of the starting material in a mixture of acetic acid and acetic anhydride at a controlled temperature of 0-5 °C.[8][9] The mixture is then stirred for several hours at room temperature.[8][9]

Step-by-Step Breakdown:

-

Dissolution: The starting benzoate is dissolved in a suitable solvent system (e.g., acetic acid/acetic anhydride).[8][9] This ensures a homogenous reaction medium.

-

Cooling: The reaction vessel is cooled in an ice bath to 0-5 °C. This is a critical safety and selectivity step to control the exothermic reaction.

-

Slow Addition: The nitrating agent (e.g., 66% nitric acid) is added dropwise with continuous stirring. This slow addition maintains temperature control and prevents localized overheating.[8][9]

-

Reaction: After addition, the mixture is allowed to stir for a set period (e.g., 6 hours) at room temperature to ensure the reaction goes to completion.[8][9]

-

Quenching & Extraction: The reaction is quenched by pouring it into ice-water. The product is then extracted using an organic solvent like ethyl acetate.[8]

-

Purification: The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization.

Below is a diagram illustrating the generalized workflow for the synthesis of a nitrobenzoate derivative.

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic and Analytical Data

Characterization of this compound is essential for confirming its identity and purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely used.[10][11]

| Technique | Expected Data | Source |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy protons, and methyl ester protons. | [10] |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. | [10] |

| Mass Spec (MS) | Molecular ion peak consistent with its molecular weight (211.17 g/mol ). | [10][12] |

| IR Spectroscopy | Characteristic absorption bands for nitro (NO₂), ester (C=O), and ether (C-O) functional groups. | [10][13] |

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals.[2] Its functional groups allow for a variety of chemical transformations. For instance, the nitro group can be readily reduced to an amine, which is a key functional group in many biologically active compounds. This amine can then be further modified to build more complex molecular architectures.

This compound and its analogs are valuable in medicinal chemistry for developing novel therapeutic agents.[2] For example, related nitrobenzoate structures have been investigated for their potential as antifungal agents and in the development of drugs targeting cancer cell migration.[14][15] Specifically, it is used in the synthesis of compounds that can act as enzyme inhibitors and receptor modulators.[16] The presence and position of the methoxy and nitro groups can significantly influence a molecule's binding affinity and selectivity for its biological target.[16]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

-

General Handling: Use in a well-ventilated area or a chemical fume hood.[17] Avoid breathing dust.[18] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17]

-

First Aid: In case of skin contact, wash off with soap and water.[18] If inhaled, move to fresh air. If swallowed, rinse mouth with water.[19] Seek medical attention if irritation or symptoms persist.[17]

-

Storage: Store in a tightly closed container in a dry, cool place.[20]

-

Hazards: The compound may be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[17][18][19]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use for comprehensive safety information.[19][20]

References

- 1. CAS 40757-20-8: this compound [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 40757-20-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound CAS#: 40757-20-8 [amp.chemicalbook.com]

- 5. This compound | C9H9NO5 | CID 602104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. PubChemLite - this compound (C9H9NO5) [pubchemlite.lcsb.uni.lu]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound(40757-20-8) 1H NMR spectrum [chemicalbook.com]

- 11. asianpubs.org [asianpubs.org]

- 12. Methyl 3-methoxy-4-nitrobenzoate [webbook.nist.gov]

- 13. Methyl 3-methoxy-4-nitrobenzoate [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. This compound | CAS#:40757-20-8 | Chemsrc [chemsrc.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. chemicalbook.com [chemicalbook.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Safe Handling of Methyl 4-methoxy-3-nitrobenzoate for Research and Development

Section 1: Executive Summary & Chemical Profile

Methyl 4-methoxy-3-nitrobenzoate (CAS No: 40757-20-8) is a nitroaromatic compound widely utilized as a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules.[1] Its structure, featuring a benzoate core with methoxy and nitro functional groups, allows for diverse chemical transformations.[1] While an invaluable tool in research, its chemical nature necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, causality-driven understanding of safe handling procedures, emergency response, and disposal. The protocols herein are designed to establish a self-validating system of safety, ensuring the protection of laboratory personnel and the integrity of research.

Section 2: Hazard Identification and Risk Assessment

The primary acute hazard associated with this compound is oral toxicity.[2] A nuanced understanding of its hazard profile is critical for accurate risk assessment.

2.1 GHS Classification and Interpretation

The Globally Harmonized System (GHS) provides the most precise framework for understanding the compound's risks. It is crucial to prioritize these specific classifications over more general indicators.

| Hazard Class | Category | Hazard Statement | Interpretation for Laboratory Personnel |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Ingestion of even small quantities can cause adverse health effects. This elevates the importance of preventing hand-to-mouth contamination through stringent hygiene and the prohibition of eating or drinking in the laboratory.[2] |

| Skin Contact | - | Harmful in contact with skin[3] | While not assigned a formal GHS category in all available literature, multiple sources indicate a risk of harm from skin contact, necessitating the consistent use of appropriate gloves.[3] |

| Inhalation | - | Harmful by inhalation[3] | As a crystalline solid, the primary inhalation risk comes from airborne dust or powder. Engineering controls are essential to mitigate this exposure pathway.[3] |

Signal Word: Warning [2]

It is noteworthy that some general safety ratings, such as the NFPA 704 diamond, may indicate a low overall health hazard (e.g., a rating of 0).[2] This should not be misinterpreted. The NFPA rating provides a broad overview for emergency responders, whereas the GHS H302 classification is based on specific toxicological data and is more relevant for occupational handling. The "Harmful if swallowed" classification must be the guiding principle for all laboratory safety protocols.

Section 3: Chemical and Physical Properties

Understanding the physical properties of this compound is fundamental to its safe handling and use in experimental design.

| Property | Value | Source(s) |

| CAS Number | 40757-20-8 | [1][2][3] |

| Molecular Formula | C9H9NO5 | [1][2][3] |

| Molecular Weight | 211.17 g/mol | [2][3] |

| Appearance | White to yellow or green crystalline powder | [1] |

| Melting Point | 108 - 112 °C | [3] |

| Boiling Point | 350.7 ± 22.0 °C at 760 mmHg | [3] |

| Flash Point | 168.3 ± 24.3 °C | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Solubility | Enhanced solubility in organic solvents due to the methoxy group | [1] |

Section 4: Core Handling Protocols & Engineering Controls

A multi-layered approach, prioritizing engineering controls and supplemented by rigorous personal protective equipment (PPE) and work practices, is essential for minimizing exposure.

4.1 Engineering Controls: The Primary Barrier

The causality behind using engineering controls is to contain the chemical at its source, preventing the release of hazardous dust into the laboratory environment.

-

Chemical Fume Hood: All manipulations of solid this compound (e.g., weighing, transferring, adding to reaction vessels) must be performed inside a certified chemical fume hood.[3] This is non-negotiable and serves as the primary defense against inhalation of airborne particulates.

4.2 Personal Protective Equipment (PPE)

PPE is the essential last line of defense. The selection must be based on the specific hazards of the compound.

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.[4] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected. The purpose of gloves is to prevent skin contact, a known hazard route.[3]

-

Eye and Face Protection: ANSI-approved safety goggles are mandatory.[3] Where there is a significant risk of splashing (e.g., when dissolving the compound), a face shield should be worn in addition to goggles.[4]

-

Body Protection: A full-length laboratory coat, kept buttoned, is required to protect against accidental spills.[3][4]

4.3 Step-by-Step General Handling Protocol

-

Preparation: Cordon off the work area within the fume hood. Ensure all necessary equipment (spatulas, weigh boats, reaction vessels) and waste containers are present before retrieving the chemical.

-

Don PPE: Put on all required PPE as specified in Section 4.2.

-

Chemical Retrieval: Retrieve the container from its designated storage location.

-

Weighing and Transfer: Perform all weighing and transfer operations on a disposable work surface (e.g., chemical-absorbent paper) inside the fume hood to contain any minor spills. Avoid actions that could generate dust, such as dropping material from a height.

-

Post-Handling: Once the transfer is complete, securely seal the source container and return it to storage.

-

Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent. Dispose of all contaminated disposable materials (e.g., weigh boats, gloves, absorbent paper) in a designated hazardous waste container.[4]

-

Hygiene: Wash hands thoroughly with soap and water after removing gloves.[2][3] This final step is critical to prevent accidental ingestion.

Section 5: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or release.

5.1 Spill Management

Immediate and correct action is crucial to prevent the spread of contamination. The following workflow outlines the necessary steps.

Caption: Logical workflow for responding to a chemical spill.

5.2 First Aid Measures

First aid should be administered immediately while seeking professional medical attention.

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor.[2]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2]

-

In Case of Eye Contact: Rinse cautiously and thoroughly with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[2]

5.3 Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Specific Hazards: Combustion may produce toxic and corrosive fumes, including carbon monoxide and nitrogen oxides.[3]

-

Protective Actions: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Section 6: Storage and Disposal

Proper storage and disposal are integral parts of the chemical's lifecycle and are critical for laboratory safety and environmental protection.

6.1 Storage Conditions

-

Container: Store in the original, tightly closed container.[3]

-

Environment: Keep in a cool, dry, and well-ventilated area.[5]

-

Incompatibilities: Store away from strong oxidizing agents and other incompatible materials.[3][5] This is to prevent potentially hazardous reactions.

6.2 Waste Disposal

-

Procedure: All waste containing this compound, including contaminated consumables, must be treated as hazardous waste.

-

Containment: Place waste in clearly labeled, sealed containers.

-

Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not dispose of down the drain or mix with other waste streams.[3][4] Adherence to all local, state, and federal regulations is mandatory.

Section 7: Concluding Remarks

This compound is a valuable synthetic intermediate whose utility is matched by its potential hazards. A safety-first mindset, grounded in a clear understanding of its specific risks—primarily its classification as harmful if swallowed—is paramount. By strictly adhering to the engineering controls, PPE requirements, and handling protocols outlined in this guide, researchers can effectively mitigate these risks, ensuring a safe and productive laboratory environment.

References

An In-depth Technical Guide to the Synthesis of Nitro-Substituted Methyl 4-Methoxybenzoate Derivatives from Methyl 3-Hydroxy-4-methoxybenzoate

This guide provides a comprehensive exploration of the synthesis of a nitro-substituted aromatic compound starting from methyl 3-hydroxy-4-methoxybenzoate. It is intended for an audience of researchers, scientists, and professionals in drug development who possess a foundational understanding of organic chemistry. We will delve into the mechanistic underpinnings, strategic considerations, and detailed experimental protocols necessary for a successful and reproducible synthesis.

Strategic Analysis: Addressing the Synthetic Challenge

The request outlines the synthesis of "Methyl 4-methoxy-3-nitrobenzoate" from "methyl 3-hydroxy-4-methoxybenzoate." A direct conversion, where the hydroxyl group at the C3 position is replaced by a nitro group, is not achievable through a standard electrophilic aromatic substitution (EAS) nitration reaction. Such a transformation would require a more complex, multi-step sequence, likely involving diazotization, which falls outside the scope of a direct nitration.

A more chemically plausible interpretation is the addition of a nitro group to the aromatic ring of methyl 3-hydroxy-4-methoxybenzoate. However, the direct nitration of this substrate presents significant challenges. The starting material contains three substituents with competing directing effects:

-

C3-Hydroxyl (-OH): A strongly activating ortho-, para-director.

-

C4-Methoxy (-OCH₃): A strongly activating ortho-, para-director.

-

C1-Methyl Ester (-COOCH₃): A deactivating meta-director.

The phenolic hydroxyl group is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack. This high reactivity can lead to undesirable side reactions, including over-nitration (dinitration), and oxidation of the ring, often resulting in the formation of complex, tarry mixtures.[1]

Therefore, a robust and high-yield synthesis necessitates a more controlled approach. The most reliable strategy involves the temporary "protection" of the highly activating hydroxyl group. By converting the phenol to an ester (e.g., an acetate), its activating influence is moderated, allowing for a more selective and cleaner nitration reaction. This two-step strategy—protection followed by nitration—forms the core of our recommended synthetic pathway. This approach is validated by literature precedents where the hydroxyl group of methyl 3-hydroxy-4-methoxybenzoate is alkylated (a form of protection) prior to nitration in the synthesis of Gefitinib.[2][3]

Proposed Synthetic Workflow

Our strategy involves a two-stage process: the acetylation of the phenolic hydroxyl group, followed by the regioselective nitration of the resulting acetate ester.

Caption: Proposed two-step synthetic workflow.

Mechanistic Insights: Regioselectivity of Nitration

The key to this synthesis is controlling the position of the incoming electrophile, the nitronium ion (NO₂⁺). The nitronium ion is generated in situ from the reaction of concentrated nitric acid and sulfuric acid.[4]

Caption: Generation of the nitronium ion electrophile.

Once the hydroxyl group is protected as an acetoxy group (-OAc), the directing effects on the ring are as follows:

-

C3-Acetoxy (-OAc): A moderately activating ortho-, para-director.

-

C4-Methoxy (-OCH₃): A strongly activating ortho-, para-director.

-

C1-Methyl Ester (-COOCH₃): A deactivating meta-director.

The electrophilic attack will be directed to the positions most activated by the -OAc and -OCH₃ groups and least deactivated by the -COOCH₃ group. The available positions on the ring are C2, C5, and C6.

-

Position C5: This position is ortho to the C4-methoxy group and meta to the C1-ester group. This is a highly favorable position for substitution.

-

Position C2: This position is ortho to both the C3-acetoxy and C1-ester groups. Steric hindrance from the adjacent ester and acetoxy groups may disfavor this position.

-

Position C6: This position is para to the C3-acetoxy group but ortho to the C1-ester group.

Considering the combined electronic and steric effects, the nitration is expected to be highly regioselective, yielding Methyl 3-acetoxy-4-methoxy-5-nitrobenzoate as the major product.

Detailed Experimental Protocols

Safety First: Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents.[5] All procedures must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves.[6] Ensure immediate access to an eyewash station and safety shower.

Part 1: Protection via Acetylation

This protocol is adapted from standard procedures for the acetylation of phenols.[7]

Objective: To synthesize Methyl 3-acetoxy-4-methoxybenzoate.

Materials:

-

Methyl 3-hydroxy-4-methoxybenzoate

-

Acetic anhydride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve methyl 3-hydroxy-4-methoxybenzoate (1.0 eq) in dichloromethane.

-

Base Addition: Add pyridine (1.2 eq) to the solution and stir.

-

Acetylation: Cool the mixture in an ice-water bath (0-5 °C). Slowly add acetic anhydride (1.2 eq) dropwise.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Part 2: Nitration of Methyl 3-acetoxy-4-methoxybenzoate

This protocol is adapted from established methods for the nitration of moderately activated aromatic esters.[8][9]

Objective: To synthesize Methyl 3-acetoxy-4-methoxy-5-nitrobenzoate.

Materials:

-

Methyl 3-acetoxy-4-methoxybenzoate (from Part 1)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

Procedure:

-

Dissolution: To a clean, dry flask, add concentrated sulfuric acid and cool it to 0 °C in an ice-salt bath.

-

Substrate Addition: Slowly add methyl 3-acetoxy-4-methoxybenzoate to the cold sulfuric acid with continuous stirring, ensuring the temperature does not rise above 10 °C.

-

Nitrating Mixture Preparation: In a separate flask, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture thoroughly in an ice bath.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the substrate solution using a dropping funnel. Crucially, maintain the reaction temperature between 0 and 10 °C throughout the addition. [8] A higher temperature can lead to the formation of unwanted byproducts.[8]

-

Reaction Time: After the addition is complete, stir the mixture in the ice bath for an additional 30-60 minutes.

-

Quenching: Pour the reaction mixture slowly and carefully onto a large amount of crushed ice in a beaker with stirring.

-

Isolation: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid thoroughly with copious amounts of cold water until the washings are neutral to pH paper. This removes residual acid. A final wash with a small amount of ice-cold methanol can help remove certain impurities.[8]

-

Drying: Dry the purified product, for instance, in a desiccator over a drying agent.

Quantitative Data Summary

The following table provides an example of the quantities and conditions for this synthesis, which should be scaled as needed by the researcher.

| Parameter | Part 1: Acetylation | Part 2: Nitration |

| Starting Material | Methyl 3-hydroxy-4-methoxybenzoate (e.g., 10.0 g) | Methyl 3-acetoxy-4-methoxybenzoate (product from Part 1) |

| Key Reagents | Acetic Anhydride, Pyridine | Conc. HNO₃ (70%), Conc. H₂SO₄ (98%) |

| Solvent | Dichloromethane (DCM) | Conc. H₂SO₄ |

| Reaction Temperature | 0 °C to Room Temp. | 0 - 10 °C |

| Reaction Time | 2 - 4 hours | 1 - 2 hours |

| Work-up | Liquid-liquid extraction | Precipitation on ice, vacuum filtration |

| Expected Product | Methyl 3-acetoxy-4-methoxybenzoate | Methyl 3-acetoxy-4-methoxy-5-nitrobenzoate |

| Typical Yield | >90% | 75-85% |

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. aiinmr.com [aiinmr.com]

- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. westfield.ma.edu [westfield.ma.edu]

A Senior Application Scientist's Guide to Methyl 4-methoxy-3-nitrobenzoate in Medicinal Chemistry

Abstract

Methyl 4-methoxy-3-nitrobenzoate stands as a pivotal, yet often under-recognized, building block in the lexicon of medicinal chemistry. Its strategically positioned functional groups—a nitro moiety ortho to a methoxy group, and a methyl ester—offer a rich platform for a diverse array of synthetic transformations. This guide provides an in-depth exploration of its chemical reactivity and utility, moving beyond simple reaction schemes to elucidate the underlying principles and experimental causality that drive its application. We will dissect core synthetic transformations, including nitro group reduction, amide bond formation, and the potential for carbon-carbon bond coupling, providing field-tested protocols and rationale. By grounding these methodologies in a practical context, this document aims to equip researchers, scientists, and drug development professionals with the expert insights required to effectively leverage this versatile scaffold in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Value of a Multifunctional Scaffold

In the intricate process of drug discovery, the selection of starting materials is a decision of paramount consequence. An ideal building block is not merely a carrier of functional groups but a well-conceived synthetic tool that offers reactivity, selectivity, and the potential for diverse derivatization. This compound (CAS No: 40757-20-8) exemplifies these qualities.

At its core, this molecule is a precursor to derivatives of para-aminobenzoic acid (PABA). The PABA motif is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting activities ranging from antibacterial and anticancer to anti-inflammatory.[1][2][3] The structural rigidity of the benzene ring, combined with the specific electronic effects of its substituents, makes this compound a highly valuable starting point for generating libraries of bioactive compounds.[4][5]

The true synthetic power of this molecule lies in the orthogonal reactivity of its three primary functional groups:

-

The Nitro Group: An electron-withdrawing group that can be selectively reduced to a primary amine, a key nucleophile for subsequent reactions.

-

The Methyl Ester: Susceptible to hydrolysis to form a carboxylic acid or direct amidation, providing a handle for amide library synthesis.

-

The Aromatic Ring: Activated by the methoxy group, it can be subject to further electrophilic substitution, while reduction of the nitro group to an amine provides a pathway for diazotization and subsequent Sandmeyer-type reactions.

This guide will illuminate the practical application of these features, providing the "why" behind the "how" in experimental design.

Physicochemical and Safety Data

Before proceeding to synthetic applications, it is imperative to understand the fundamental properties and handling requirements of the reagent.

| Property | Value | Reference(s) |

| CAS Number | 40757-20-8 | [6] |

| Molecular Formula | C₉H₉NO₅ | [7] |

| Molecular Weight | 211.17 g/mol | [6] |

| Appearance | White to yellow powder/crystal | [8][9] |

| Melting Point | 108.0 - 112.0 °C | [9] |

Safety & Handling: this compound is considered harmful if swallowed, inhaled, or in contact with skin.[6] Standard laboratory precautions should be strictly followed.[6][10]

-

Engineering Controls: Always handle within a chemical fume hood to minimize inhalation exposure.[6]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and appropriate laboratory clothing.[6][11]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from oxidizing agents, heat, and flames.[6][8]

-

Disposal: Dispose of chemical waste in accordance with national and regional regulations through a licensed disposal authority.[6]

Core Synthetic Transformations: From Building Block to Pharmacophore

The utility of this compound is best demonstrated through the key chemical transformations it readily undergoes. The following sections provide not just protocols, but the scientific rationale guiding the choice of reagents and conditions.

The Gateway Reaction: Selective Reduction of the Nitro Group

The conversion of the aromatic nitro group to a primary amine is arguably the most critical transformation for this building block. It unmasks a highly versatile nucleophilic center, paving the way for countless subsequent derivatizations.

Causality and Method Selection: While numerous methods exist for nitro group reduction, the use of powdered iron in acetic acid is a classic, robust, and highly reliable choice for this substrate.[12][13] Its advantages in a drug development setting include:

-

Cost-Effectiveness: Iron and acetic acid are inexpensive and readily available.

-

Selectivity: The reaction conditions are mild enough to avoid the hydrolysis of the methyl ester, a common side reaction with more aggressive reagents or strongly basic/acidic conditions.

-

Safety: It avoids the use of high-pressure hydrogen gas and expensive palladium catalysts, which, while effective, require specialized equipment.[14] Alternative reagents like tin(II) chloride (SnCl₂) are effective but produce heavy metal waste streams that are more difficult to manage.

Caption: Workflow for the reduction of this compound.

Experimental Protocol: Synthesis of Methyl 3-amino-4-methoxybenzoate

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetic acid (e.g., 10 mL per 1 g of starting material).

-

Addition of Iron: Add powdered iron (approx. 5 molar equivalents) to the acetic acid. Stir the resulting suspension and heat to 50-60°C under a nitrogen atmosphere.[12][13]

-

Substrate Addition: Dissolve this compound (1.0 eq) in a suitable solvent like methanol and add it dropwise to the heated iron suspension.[12]

-

Reaction: Maintain the temperature at 50-60°C and stir vigorously for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the iron catalyst and its salts, washing the filter cake with methanol or ethyl acetate.

-

Extraction: Combine the filtrate and washes. Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Extract the aqueous layer multiple times with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Constructing the Core: Amide Bond Formation

The amide bond is a cornerstone of peptide and protein structure and is present in over 25% of all known drugs.[15] The amine generated in the previous step is an excellent nucleophile for forming this critical linkage.

Causality and Method Selection: Directly coupling a carboxylic acid and an amine requires activation of the acid. While converting the acid to a more reactive species like an acid chloride is possible, it involves harsh reagents (e.g., thionyl chloride) and an extra synthetic step. The use of carbodiimide coupling agents, such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), provides a milder and more direct route. EDC is often preferred in modern drug discovery due to the formation of a water-soluble urea byproduct, which simplifies purification compared to the insoluble urea formed from DCC.

Caption: General workflow for amide bond formation.

Experimental Protocol: General Procedure for Amide Coupling

-

Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.1 eq) and an activating agent such as Hydroxybenzotriazole (HOBt, 1.2 eq) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Activation: Add the coupling agent, EDC (1.2 eq), to the solution and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Amine Addition: Add a solution of Methyl 3-amino-4-methoxybenzoate (1.0 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0-3.0 eq) in the same anhydrous solvent.

-

Reaction: Allow the reaction to stir at room temperature overnight. Monitor for completion using TLC or LC-MS.

-

Workup: Dilute the reaction mixture with the solvent (e.g., DCM). Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired amide.

Expanding the Scaffold: The Potential for Suzuki-Miyaura Cross-Coupling

To further increase molecular complexity, C-C bond-forming reactions are indispensable. The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling of an organoboron species with an organic halide or triflate.[16] While our primary building block lacks a suitable halide, the amine intermediate can be converted to a halide (e.g., an iodide or bromide) via the Sandmeyer reaction. This two-step process unlocks the full potential of the scaffold for diversification.

Causality and the Catalytic Cycle: The success of the Suzuki reaction hinges on a well-defined catalytic cycle involving a Palladium(0) species.[17]

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the aromatic ring, forming a Pd(II) intermediate.[18]

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[18][19] The base (e.g., K₂CO₃, Cs₂CO₃) is crucial here; it forms a boronate complex, which is more nucleophilic and facilitates the transfer to the electrophilic Pd(II) center.[19]

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, allowing the cycle to continue.[17]

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki Coupling

-

Setup: To a flame-dried Schlenk flask, add the aryl halide (derived from Methyl 3-amino-4-methoxybenzoate, 1.0 eq), the boronic acid or ester (1.1-1.5 eq), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Solvent and Degassing: Add a degassed solvent mixture, typically an organic solvent like dioxane, THF, or DME, and water (e.g., in a 4:1 ratio). Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to the required temperature (typically 80-100°C) under an inert atmosphere and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Application in Practice: Synthesis of a Gefitinib Precursor Scaffold

To illustrate the real-world application of these principles, we can examine the synthesis of a key intermediate used in the preparation of Gefitinib, an EGFR inhibitor for cancer therapy.[12][13][20] This synthesis, starting from a closely related analog, showcases a sequence of nitration and reduction that is directly applicable to our building block.

The overall workflow demonstrates how a simple substituted benzoate can be methodically elaborated into a complex heterocyclic core structure essential for biological activity.[13]

Caption: Synthetic pathway towards a key quinazolinone intermediate for Gefitinib.

Summary of Synthetic Steps and Yields

| Step | Reaction | Key Reagents | Product | Yield (%) | Reference |

| 1 | Alkylation | 1-Bromo-3-chloropropane, K₂CO₃, DMF | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | 94.7 | [12] |

| 2 | Nitration | Nitric acid, Acetic acid, Acetic anhydride | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | 82.0 | [12][21] |

| 3 | Reduction | Powdered iron, Acetic acid | Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate | 77.0 | [12][13] |

| 4 | Cyclization | Formamidine acetate | 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one | - | [12] |

Note: The yield for the final cyclization step was not explicitly provided in a consolidated table in the source material.

This synthetic sequence powerfully demonstrates the strategic value of the substituted nitrobenzoate scaffold. The nitration step (Step 2) proceeds with high yield, installing the crucial nitrogen atom, which is then reduced (Step 3) under mild, ester-compatible conditions to set the stage for the final heterocycle formation.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic asset for the medicinal chemist. Its true value is realized through the predictable and high-yielding transformations of its functional groups. The selective reduction of the nitro group provides clean access to a key aniline intermediate, which serves as a versatile nucleophile for building complex molecular architectures via amide coupling and other derivatizations. The potential for further functionalization through reactions like the Suzuki-Miyaura coupling expands its utility immensely. By understanding the causality behind the standard protocols, researchers can confidently and efficiently employ this building block to accelerate the discovery and development of next-generation therapeutics.

References

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [ouci.dntb.gov.ua]

- 2. [PDF] Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents [mdpi.com]

- 5. benthamscience.com [benthamscience.com]

- 6. This compound | CAS#:40757-20-8 | Chemsrc [chemsrc.com]

- 7. PubChemLite - this compound (C9H9NO5) [pubchemlite.lcsb.uni.lu]

- 8. fishersci.com [fishersci.com]

- 9. This compound | 40757-20-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. m.youtube.com [m.youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 19. Suzuki Coupling [organic-chemistry.org]

- 20. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Methyl 4-methoxy-3-nitrobenzoate

This guide provides an in-depth analysis of the spectroscopic data for Methyl 4-methoxy-3-nitrobenzoate, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the rationale behind spectral features, providing a framework for structural elucidation and quality control.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic ester with the chemical formula C₉H₉NO₅. Its molecular structure, featuring a nitro group ortho to a methoxy group and para to a methyl ester on a benzene ring, makes it a valuable precursor in organic synthesis. The precise arrangement of these functional groups dictates the molecule's reactivity and potential applications. Accurate spectroscopic characterization is therefore paramount to confirm its identity, purity, and to understand its chemical behavior.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly influence its spectroscopic signatures. Understanding these correlations is fundamental to interpreting the spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While direct experimental spectra for this compound are not widely published, we can predict the expected chemical shifts and coupling patterns based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl groups of the ester and methoxy functionalities.

Expected ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Methoxy Protons (-OCH₃) | ~3.9 - 4.1 | Singlet | N/A |

| Ester Methyl Protons (-COOCH₃) | ~3.9 - 4.0 | Singlet | N/A |

| Aromatic Proton (H-5) | ~7.2 - 7.4 | Doublet | ~8-9 |

| Aromatic Proton (H-6) | ~7.9 - 8.1 | Doublet of Doublets | ~8-9, ~2-3 |

| Aromatic Proton (H-2) | ~8.2 - 8.4 | Doublet | ~2-3 |

Interpretation and Rationale:

-

Aromatic Region: The three aromatic protons are in different chemical environments and are expected to give rise to three distinct signals.

-

H-5: This proton is ortho to the electron-donating methoxy group and will be the most shielded of the aromatic protons, thus appearing at the lowest chemical shift. It will be split into a doublet by the adjacent H-6.

-

H-6: This proton is ortho to the ester group and meta to the nitro group. It will be split into a doublet of doublets by H-5 and H-2.

-

H-2: This proton is ortho to the strongly electron-withdrawing nitro group, making it the most deshielded aromatic proton, hence its downfield chemical shift. It will appear as a doublet due to coupling with H-6.

-

-

Aliphatic Region: The two methyl groups, being chemically non-equivalent, should appear as two distinct singlets. The protons of the ester methyl group are typically slightly downfield compared to the methoxy protons.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | ~164 - 166 |

| Quaternary Carbon (C-4) | ~155 - 158 |

| Quaternary Carbon (C-3) | ~140 - 142 |

| Aromatic CH (C-6) | ~132 - 134 |

| Quaternary Carbon (C-1) | ~128 - 130 |

| Aromatic CH (C-2) | ~125 - 127 |

| Aromatic CH (C-5) | ~115 - 117 |

| Methoxy Carbon (-OCH₃) | ~56 - 58 |

| Ester Methyl Carbon (-COOCH₃) | ~52 - 54 |

Interpretation and Rationale:

-

Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents.

-

The carbon attached to the methoxy group (C-4) will be significantly deshielded.

-

The carbon bearing the nitro group (C-3) will also be downfield.

-

The remaining aromatic carbons will have shifts determined by their proximity to the electron-donating and electron-withdrawing groups.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its key functional groups.

Experimental IR Data:

An available IR spectrum for this compound shows several key absorption bands.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch (from -OCH₃ and -COOCH₃) |

| ~1730 | Strong | C=O Stretch (Ester) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1530, ~1350 | Strong | Asymmetric and Symmetric N-O Stretch (Nitro group) |

| ~1250 | Strong | C-O Stretch (Ester and Ether) |

Interpretation and Causality:

-

C=O Stretch: The strong absorption band around 1730 cm⁻¹ is a definitive indicator of the ester carbonyl group. Its position reflects the electronic environment of the carbonyl, which is part of a conjugated system.

-

N-O Stretches: The two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively. These are crucial for confirming the presence of this functionality.

-

C-O Stretches: The strong absorption around 1250 cm⁻¹ is attributed to the C-O stretching vibrations of both the ester and the methoxy ether linkage.

-

Aromatic Vibrations: The bands in the 1600-1480 cm⁻¹ region are characteristic of the C=C stretching vibrations within the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrometry Data:

Based on its molecular formula (C₉H₉NO₅), the predicted monoisotopic mass of this compound is 211.0481 g/mol .[2] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 211.

Expected Fragmentation Pattern:

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

-

Loss of a Methoxy Radical: A common fragmentation pathway for methyl esters is the loss of a methoxy radical (•OCH₃), which would result in a fragment ion at m/z 180.

-

Loss of a Nitro Radical: The loss of the nitro group (•NO₂) is another expected fragmentation, leading to a peak at m/z 165.

-

Loss of the Ester Group: Cleavage of the ester group as a carbomethoxy radical (•COOCH₃) would produce a fragment at m/z 152.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, standardized experimental protocols are essential.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the coupling patterns to deduce the connectivity of the protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

-

IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction to remove atmospheric contributions (e.g., CO₂, H₂O).

Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for a solid or through a gas chromatograph (GC-MS) for a volatile compound.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and significant fragment ions.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a robust framework for its structural confirmation and purity assessment. While direct experimental data for this specific compound can be elusive in public databases, a thorough understanding of the expected spectral features, supported by data from analogous compounds, enables researchers to confidently identify and characterize this important chemical intermediate. This guide serves as a valuable resource for scientists engaged in synthesis, quality control, and drug development, ensuring the integrity of their chemical entities.

References

A Technical Guide to the Applications of Methyl 4-methoxy-3-nitrobenzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methoxy-3-nitrobenzoate is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of complex molecules.[1][2] Its structure, featuring a benzoate core with strategically positioned methoxy and nitro groups, provides a unique combination of reactivity and stability, making it an invaluable tool for synthetic chemists. The presence of the electron-withdrawing nitro group and the electron-donating methoxy group on the aromatic ring influences its electronic properties and directs the course of various chemical transformations.[2] This guide provides an in-depth exploration of the applications of this compound in organic synthesis, with a particular focus on its role in the development of pharmaceuticals and other biologically active compounds.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. These properties dictate its solubility, reactivity, and compatibility with various reaction conditions.

| Property | Value | Reference |

| CAS Number | 40757-20-8 | [1][3][4] |

| Molecular Formula | C9H9NO5 | [1][4] |

| Molecular Weight | 211.17 g/mol | [1][4] |

| Appearance | White to pale yellow powder/crystal | [1][3] |

| Melting Point | 106-112 °C | [1] |

| Purity | >98.0% (GC) | [3] |

| Synonyms | 4-Methoxy-3-nitrobenzoic acid methyl ester, Methyl 3-nitro-p-anisate, 3-Nitro-p-anisic acid methyl ester | [3] |

Core Synthetic Transformations

The synthetic utility of this compound stems from the reactivity of its functional groups: the nitro group, the ester, and the aromatic ring. These sites allow for a variety of chemical modifications, enabling the construction of complex molecular architectures.

Reduction of the Nitro Group

One of the most common and pivotal transformations of this compound is the reduction of the nitro group to an amino group. This conversion is a gateway to a vast number of derivatives, as the resulting aniline can participate in a wide range of reactions.

A common method for this reduction involves the use of powdered iron in acetic acid. For instance, in a related synthesis, a nitrobenzoate derivative was reduced to the corresponding amine in a satisfactory yield of 77%.[5] The resulting methyl 3-amino-4-methoxybenzoate is a key precursor for the synthesis of various heterocyclic compounds and other complex molecules.[6]

Caption: Reduction of the nitro group to an amine.

Hydrolysis of the Ester

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, 3-amino-4-methoxybenzoic acid. This transformation is typically achieved by heating with an aqueous base, such as sodium hydroxide, followed by acidification.[7] The resulting carboxylic acid provides a handle for further modifications, such as amide bond formation.

Electrophilic Aromatic Substitution

The electron-donating methoxy group and the electron-withdrawing nitro group direct the position of further electrophilic aromatic substitution reactions on the benzene ring. This allows for the controlled introduction of additional functional groups, further expanding the synthetic possibilities.

Applications in the Synthesis of Bioactive Molecules

This compound and its derivatives are instrumental in the synthesis of a variety of pharmaceuticals and biologically active compounds.[1] Its versatile structure makes it an attractive starting material for drug discovery and development.

Precursor to Pharmaceutical Intermediates

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including those with anti-inflammatory and analgesic properties.[1] The ability to functionalize the aromatic ring and modify the existing substituents allows for the creation of a library of compounds for biological screening.

Synthesis of Heterocyclic Scaffolds

The amino-ester derivative obtained from the reduction of this compound is a valuable precursor for the synthesis of various heterocyclic ring systems. For example, it can be used in the construction of quinazolinones, a class of compounds with a broad range of biological activities. A notable example is the synthesis of Gefitinib, an anticancer drug, which utilizes a substituted aminobenzoate derivative in its core synthesis.[5]

Caption: Synthetic workflow for Gefitinib from a related precursor.[8]

Use in Agrochemicals and Material Science

Beyond pharmaceuticals, this compound finds applications in the formulation of agrochemicals, such as pesticides and herbicides.[1] It is also explored in material science for the development of new polymers and coatings with specific chemical properties.[1]

Experimental Protocols

General Procedure for Nitration of a Substituted Methyl Benzoate

The following is a general procedure for the nitration of a substituted methyl benzoate, which is a key step in the synthesis of related nitroaromatic compounds. This protocol is adapted from the synthesis of a Gefitinib intermediate.[5]

Step-by-step methodology:

-

Dissolve the substituted methyl benzoate (1 equivalent) in a mixture of acetic acid and acetic anhydride.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add nitric acid (e.g., 66%) dropwise to the cooled solution while maintaining the temperature between 0-5 °C.

-

Stir the reaction mixture at room temperature for several hours.

-

Slowly pour the reaction mixture into ice-water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to afford the purified nitro-substituted methyl benzoate.

General Procedure for the Reduction of a Nitro-Substituted Methyl Benzoate

This protocol outlines a general method for the reduction of the nitro group to an amine using powdered iron.[5]

Step-by-step methodology:

-

Add powdered iron to acetic acid.

-

Stir the resulting suspension at an elevated temperature (e.g., 50°C) under an inert atmosphere (e.g., N2).

-

Add a solution of the nitro-substituted methyl benzoate in a suitable solvent (e.g., methanol) dropwise to the suspension.

-

Stir the mixture at an elevated temperature (e.g., 50-60°C) for a short period (e.g., 30 minutes).

-

Filter the catalyst and wash it with the reaction solvent.

-

Evaporate the volatiles from the combined filtrate and washes.

-

Pour the residue into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic phase with a saturated solution of sodium carbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the amino-substituted methyl benzoate.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for a wide range of chemical transformations, making it an essential intermediate in the preparation of pharmaceuticals, agrochemicals, and advanced materials.[1] A thorough understanding of its reactivity and synthetic potential is crucial for researchers and scientists aiming to develop novel and complex molecular structures.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 40757-20-8: this compound [cymitquimica.com]

- 3. This compound | 40757-20-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. mdpi.com [mdpi.com]

- 6. This compound | CAS#:40757-20-8 | Chemsrc [chemsrc.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

The Genesis of a Key Intermediate: A Technical Guide to the Discovery and History of Methyl 4-methoxy-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the history, discovery, and synthesis of Methyl 4-methoxy-3-nitrobenzoate, a pivotal intermediate in organic synthesis. The narrative traces its origins from the foundational era of aromatic chemistry in the late 19th and early 20th centuries, a period characterized by the burgeoning exploration of nitration and esterification reactions. While a singular "discoverer" of this compound is not explicitly documented, its emergence is intrinsically linked to the systematic investigation of substituted benzoic acids. This guide provides a comprehensive overview of the key chemical principles and experimental methodologies that led to its synthesis, offering detailed protocols and a historical perspective for today's researchers.

Historical Context: The Dawn of Aromatic Chemistry and Nitration

The story of this compound begins not with its own discovery, but with the broader scientific endeavor to understand and manipulate aromatic compounds. The latter half of the 19th century was a period of explosive growth in organic chemistry, with chemists in Europe, particularly in Germany, systematically exploring the reactions of benzene and its derivatives.[1] A cornerstone of this exploration was the nitration reaction, a process for introducing a nitro group (-NO₂) onto an aromatic ring.[2][3]

The first reported nitration of benzene was by Mitscherlich in 1834, who used fuming nitric acid.[2] The subsequent development of "mixed acid" nitration, using a combination of concentrated nitric and sulfuric acids, provided a more effective and versatile method for nitrating a wide range of aromatic compounds.[2] This technique was crucial for the burgeoning dye and explosives industries and laid the groundwork for the synthesis of countless new organic molecules.[3]

The Precursor: Synthesis of p-Anisic Acid (4-Methoxybenzoic Acid)

The journey to this compound starts with its precursor, 4-methoxybenzoic acid, also known as p-anisic acid. This compound is found naturally in anise. Its first chemical synthesis is credited to the French chemist Auguste Cahours in 1841. Cahours achieved this by oxidizing anethole, a component of anise oil, with nitric acid.

The Emergence of 4-Methoxy-3-nitrobenzoic Acid: A Product of Systematic Investigation

While a specific date or individual credited with the first synthesis of 4-methoxy-3-nitrobenzoic acid is not readily found in historical records, its preparation is a logical extension of the well-established nitration chemistry of the late 19th and early 20th centuries. The synthesis is a classic example of electrophilic aromatic substitution, a fundamental concept in organic chemistry.

The directing effects of substituents on the benzene ring were a major area of study during this period. In the case of p-anisic acid, the methoxy group (-OCH₃) is an activating, ortho-, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director. The interplay of these directing effects dictates the position of the incoming nitro group. The powerful activating effect of the methoxy group directs the nitration primarily to the position ortho to it (and meta to the carboxylic acid), yielding 4-methoxy-3-nitrobenzoic acid as the major product.

The synthesis of this key intermediate can be broken down into two primary conceptual steps:

-

Nitration of p-Anisic Acid: The introduction of a nitro group onto the aromatic ring of p-anisic acid.

-

Esterification: The conversion of the resulting 4-methoxy-3-nitrobenzoic acid into its methyl ester.

The logical flow of this synthesis is depicted in the following workflow diagram:

Caption: Synthetic pathway from p-Anisic Acid to this compound.

Experimental Protocols: From Historical Methods to Modern Synthesis

The following sections provide detailed experimental protocols for the synthesis of this compound, reflecting both the historical approach and modern, optimized procedures.

Synthesis of 4-Methoxy-3-nitrobenzoic Acid

The nitration of p-anisic acid is a standard laboratory procedure. The core principle involves the careful addition of a nitrating agent to a solution of p-anisic acid, typically at reduced temperatures to control the reaction rate and minimize side product formation.

Key Mechanistic Insight: The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid.[4] This powerful electrophile is then attacked by the electron-rich aromatic ring of p-anisic acid.

Table 1: Comparison of Historical and Modern Nitration Protocols

| Parameter | Historical Approach (Conceptual) | Modern Protocol |

| Nitrating Agent | Fuming Nitric Acid or Mixed Acid (HNO₃/H₂SO₄) | Mixed Acid (Concentrated HNO₃/H₂SO₄) |

| Solvent | Often neat or with excess acid | Sulfuric acid acts as solvent and catalyst |

| Temperature | Cooled with ice, but precise control was challenging | 0-10 °C, rigorously controlled with an ice bath |

| Work-up | Precipitation in water, filtration | Quenching on ice, filtration, and washing |

| Purification | Recrystallization from water or ethanol | Recrystallization from suitable solvents (e.g., ethanol/water) |

Detailed Modern Protocol for the Nitration of p-Anisic Acid:

-

In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 10.0 g of p-anisic acid to 40 mL of concentrated sulfuric acid. Stir until all the solid has dissolved, maintaining the temperature below 10 °C.

-

In a separate beaker, prepare the nitrating mixture by slowly adding 5.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Add the nitrating mixture dropwise to the solution of p-anisic acid over a period of 30-40 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

After the addition is complete, continue to stir the mixture in the ice bath for an additional hour.

-

Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

The crude 4-methoxy-3-nitrobenzoic acid will precipitate as a pale yellow solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

-

The crude product can be purified by recrystallization from an ethanol-water mixture to yield off-white to pale yellow crystals.[5]

References

Methodological & Application

Application Notes and Protocols for the Nitration of Methyl Benzoate to Produce Nitro-Isomers

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the electrophilic aromatic substitution reaction for the nitration of methyl benzoate. This protocol details the synthesis of methyl 3-nitrobenzoate, the major product, and discusses the formation of ortho and para isomers. The document elucidates the underlying chemical principles, provides a detailed step-by-step experimental protocol, and outlines essential safety measures.

Introduction: The Chemistry of Nitration

The nitration of methyl benzoate is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this reaction, a nitro group (-NO₂) is introduced onto the benzene ring of methyl benzoate. The reaction is regioselective, predominantly yielding the meta-substituted product, methyl 3-nitrobenzoate.[1]

The ester group (-COOCH₃) of methyl benzoate is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack.[2] This deactivation means that harsher reaction conditions are required compared to the nitration of benzene itself. The electron-withdrawing nature of the ester group directs the incoming electrophile, the nitronium ion (NO₂⁺), to the meta position. This is because the carbocation intermediates formed by ortho and para attack are destabilized by the adjacent electron-withdrawing ester group, whereas the intermediate from meta attack is comparatively more stable.

The nitronium ion is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid.[3][4] Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[3][4]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the key steps in the nitration of methyl benzoate.

Mechanism of Electrophilic Aromatic Substitution

References

Application Note: Strategic Utilization of Methyl 4-methoxy-3-nitrobenzoate in the Convergent Synthesis of Gefitinib

Abstract and Strategic Overview

Gefitinib (Iressa®) is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, representing a cornerstone therapy for non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[1][2][3] The development of efficient, scalable, and cost-effective synthetic routes is paramount for its production. While numerous synthetic pathways to Gefitinib have been reported, this application note focuses on a strategy that utilizes derivatives of Methyl 4-methoxy-3-nitrobenzoate. This starting material is strategically poised for the synthesis, as its substituent pattern provides a direct blueprint for the A-ring of the final quinazoline structure. The nitro group serves as a masked amine, essential for the heterocyclic ring formation, while the methoxy and ester functionalities are precursors to the final decorated quinazoline core.

This guide will elucidate a multi-step synthesis beginning with a closely related and commercially accessible precursor, methyl 3-hydroxy-4-methoxybenzoate, which is transformed into a key nitro-intermediate. The subsequent steps—reduction, cyclization, chlorination, and aromatic substitution—are detailed with an emphasis on the underlying chemical principles and practical, field-proven protocols.

The Synthetic Blueprint: From Benzoate to Gefitinib

The overall synthetic strategy is a convergent process designed to construct the 4-anilinoquinazoline core of Gefitinib. The key transformations are outlined below. The process begins with the modification of a readily available benzoate precursor to install the necessary functionalities, followed by the systematic construction of the heterocyclic core and final attachment of the aniline side-chain.

Figure 1: Overall synthetic workflow for Gefitinib.

Detailed Experimental Protocols & Mechanistic Insights

Each step in the synthesis is critical and requires careful control of reaction parameters to ensure high yield and purity. The following sections provide detailed, step-by-step protocols grounded in established chemical literature.

Step 1 & 2: Synthesis of the Key Nitro Intermediate

The synthesis begins not with this compound itself, but with a more common precursor, methyl 3-hydroxy-4-methoxybenzoate. This allows for the early introduction of the eventual side chain, a common strategy to avoid late-stage demethylation and re-alkylation steps which can be low-yielding.[4][5][6][7]

-

Step 1 (Alkylation): The phenolic hydroxyl group is alkylated using 1-bromo-3-chloropropane in the presence of a weak base. This Williamson ether synthesis installs the three-carbon linker.[5][6]

-

Step 2 (Nitration): The aromatic ring is subsequently nitrated. The electron-donating alkoxy groups direct the electrophilic nitronium ion (from nitric acid) to the position ortho to the methoxy group and meta to the ester, yielding the desired 2-nitro isomer.[5][6]

| Parameter | Step 1: Alkylation | Step 2: Nitration |

| Primary Reagents | Methyl 3-hydroxy-4-methoxybenzoate, 1-bromo-3-chloropropane | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate, Nitric acid |

| Base/Catalyst | Potassium Carbonate (K₂CO₃) | Acetic Anhydride, Acetic Acid |

| Solvent | Dimethylformamide (DMF) | Acetic Acid |

| Temperature | 70°C | 0-5°C (addition), then Room Temp |

| Reaction Time | ~4 hours | ~6 hours |

| Typical Yield | >90% | ~80-85% |

| Reference | [5] | [6] |

Step 3: Reduction of the Nitro Group